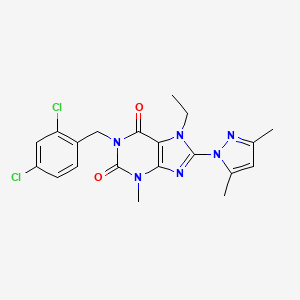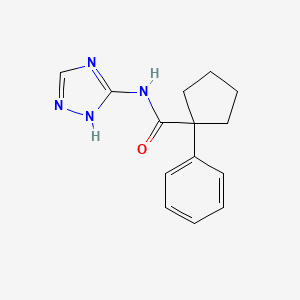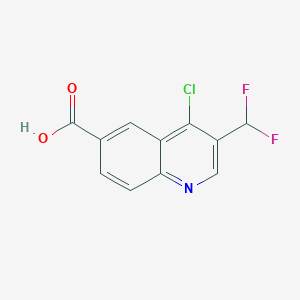
2-chloro-N-(3-oxo-octahydroindolizin-2-yl)pyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(3-oxo-octahydroindolizin-2-yl)pyridine-4-carboxamide, also known as CMI-977, is a synthetic molecule that has been studied for its potential use in various scientific research applications. It is a member of the pyridine carboxamide family of compounds and has been found to have both biochemical and physiological effects.
作用机制
2-chloro-N-(3-oxo-octahydroindolizin-2-yl)pyridine-4-carboxamide works by inhibiting the activity of the enzyme caspase-1, which is responsible for the cleavage of pro-IL-1 into its active form. By inhibiting caspase-1, 2-chloro-N-(3-oxo-octahydroindolizin-2-yl)pyridine-4-carboxamide prevents the production of IL-1 and other pro-inflammatory cytokines, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory effects, 2-chloro-N-(3-oxo-octahydroindolizin-2-yl)pyridine-4-carboxamide has also been found to have other biochemical and physiological effects. For example, it has been shown to inhibit the growth of certain cancer cells and to have neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using 2-chloro-N-(3-oxo-octahydroindolizin-2-yl)pyridine-4-carboxamide in lab experiments is its specificity for caspase-1, which allows for more targeted inhibition of IL-1 production. However, one limitation is that its effectiveness may be dependent on the specific disease being studied and the stage of disease progression.
未来方向
There are several future directions for research on 2-chloro-N-(3-oxo-octahydroindolizin-2-yl)pyridine-4-carboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in the treatment of cancer, either as a standalone therapy or in combination with other treatments. Additionally, further studies are needed to determine the optimal dosing and administration of 2-chloro-N-(3-oxo-octahydroindolizin-2-yl)pyridine-4-carboxamide for different diseases and patient populations.
合成方法
The synthesis of 2-chloro-N-(3-oxo-octahydroindolizin-2-yl)pyridine-4-carboxamide involves a multi-step process that begins with the reaction of 2-chloro-4-pyridinecarboxylic acid with 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid in the presence of a coupling agent. The resulting intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with 3-oxo-octahydroindolizin-2-amine to yield the final product.
科学研究应用
2-chloro-N-(3-oxo-octahydroindolizin-2-yl)pyridine-4-carboxamide has been studied for its potential use in a variety of scientific research applications, including as an inhibitor of the pro-inflammatory cytokine interleukin-1 (IL-1). IL-1 has been implicated in a variety of inflammatory diseases, including rheumatoid arthritis and osteoarthritis, and 2-chloro-N-(3-oxo-octahydroindolizin-2-yl)pyridine-4-carboxamide has been found to be effective in reducing IL-1 levels in animal models of these diseases.
属性
IUPAC Name |
2-chloro-N-(3-oxo-2,5,6,7,8,8a-hexahydro-1H-indolizin-2-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2/c15-12-7-9(4-5-16-12)13(19)17-11-8-10-3-1-2-6-18(10)14(11)20/h4-5,7,10-11H,1-3,6,8H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZHPCRGNUBDCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)CC(C2=O)NC(=O)C3=CC(=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-oxo-octahydroindolizin-2-yl)pyridine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

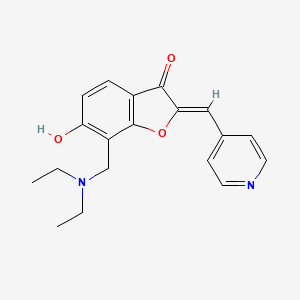
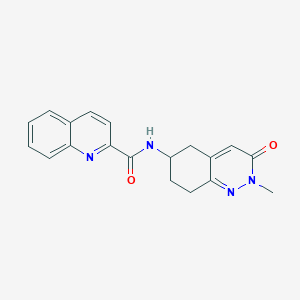
![2-((4-(2-(5-Oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamido)but-2-yn-1-yl)oxy)benzamide](/img/structure/B2643289.png)
![1-(4-ethylphenyl)-4-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2643290.png)
![6-benzyl-8,9-dimethoxy-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2643291.png)
![[1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]methanol](/img/structure/B2643292.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2643296.png)
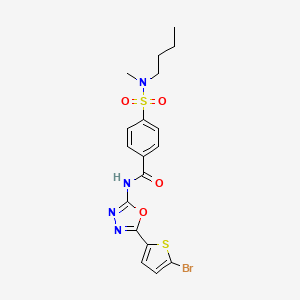
![6-Phenyl-2-[1-(2-pyridin-4-ylsulfanylacetyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2643299.png)
![2-[methyl-(4-methylphenyl)sulfonylamino]-N-propan-2-ylacetamide](/img/structure/B2643300.png)
